[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C11H14BNO3 and a molecular weight of 219.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a 2-methylpropoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these proteins.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction used in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid . Factors such as pH can influence the rate of reactions involving boronic acids . Additionally, storage conditions can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid typically involves the reaction of 2-cyano-3-(2-methylpropoxy)phenylboronic ester with a suitable boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and 2-methylpropoxy groups, making it less versatile in certain synthetic applications.
2-Cyano-3-phenylboronic Acid: Similar structure but lacks the 2-methylpropoxy group, affecting its reactivity and applications.
Uniqueness
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid is unique due to the presence of both the cyano and 2-methylpropoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[2-cyano-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-3-4-10(12(14)15)9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWYTQWFCETAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.